molecular formula C25H22ClNO3 B14945997 1'-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Katalognummer: B14945997
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: PSZAHTZMUDAOJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the spiro linkage: This step involves the reaction of an indole derivative with a dioxane derivative under specific conditions to form the spiro compound.

    Introduction of the chlorobenzyl group: This can be achieved through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the spiro compound.

    Addition of the methyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1’-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1’-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of protein-protein interactions: It may disrupt interactions between proteins, affecting cellular signaling pathways.

    Induction of apoptosis: The compound could induce programmed cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiroindolones: These compounds share the spiro linkage and indole moiety, but may have different substituents.

    Chlorobenzyl derivatives: Compounds with a chlorobenzyl group, but different core structures.

    Phenylspiro compounds: Compounds with a spiro linkage and phenyl group, but different additional functional groups.

Uniqueness

1’-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its specific combination of functional groups and spiro linkage. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C25H22ClNO3

Molekulargewicht

419.9 g/mol

IUPAC-Name

1'-[(2-chlorophenyl)methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C25H22ClNO3/c1-24(19-10-3-2-4-11-19)16-29-25(30-17-24)20-12-6-8-14-22(20)27(23(25)28)15-18-9-5-7-13-21(18)26/h2-14H,15-17H2,1H3

InChI-Schlüssel

PSZAHTZMUDAOJW-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC1)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.